Cas no 1799297-94-1 (1,1,1-trifluoro-3-methanesulfonylpropan-2-one)

1,1,1-trifluoro-3-methanesulfonylpropan-2-one 化学的及び物理的性質
名前と識別子
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- 1,1,1-trifluoro-3-methanesulfonylpropan-2-one
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- MDL: MFCD28145262
1,1,1-trifluoro-3-methanesulfonylpropan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T899388-100mg |
1,1,1-trifluoro-3-methanesulfonylpropan-2-one |
1799297-94-1 | 100mg |
$ 295.00 | 2022-06-02 | ||
Enamine | EN300-195221-10g |
1,1,1-trifluoro-3-methanesulfonylpropan-2-one |
1799297-94-1 | 95% | 10g |
$3376.0 | 2023-09-17 | |
Enamine | EN300-195221-1.0g |
1,1,1-trifluoro-3-methanesulfonylpropan-2-one |
1799297-94-1 | 95% | 1.0g |
$785.0 | 2023-07-06 | |
A2B Chem LLC | AW15162-1g |
1,1,1-trifluoro-3-methanesulfonylpropan-2-one |
1799297-94-1 | 95% | 1g |
$1124.00 | 2024-04-20 | |
1PlusChem | 1P01BHUI-10g |
1,1,1-trifluoro-3-methanesulfonylpropan-2-one |
1799297-94-1 | 95% | 10g |
$4235.00 | 2024-06-18 | |
A2B Chem LLC | AW15162-5g |
1,1,1-trifluoro-3-methanesulfonylpropan-2-one |
1799297-94-1 | 95% | 5g |
$2879.00 | 2024-04-20 | |
A2B Chem LLC | AW15162-10g |
1,1,1-trifluoro-3-methanesulfonylpropan-2-one |
1799297-94-1 | 95% | 10g |
$4172.00 | 2024-04-20 | |
A2B Chem LLC | AW15162-100mg |
1,1,1-trifluoro-3-methanesulfonylpropan-2-one |
1799297-94-1 | 95% | 100mg |
$520.00 | 2024-04-20 | |
Enamine | EN300-195221-0.25g |
1,1,1-trifluoro-3-methanesulfonylpropan-2-one |
1799297-94-1 | 95% | 0.25g |
$389.0 | 2023-09-17 | |
1PlusChem | 1P01BHUI-1g |
1,1,1-trifluoro-3-methanesulfonylpropan-2-one |
1799297-94-1 | 95% | 1g |
$908.00 | 2025-03-19 |
1,1,1-trifluoro-3-methanesulfonylpropan-2-one 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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1,1,1-trifluoro-3-methanesulfonylpropan-2-oneに関する追加情報
Introduction to 1,1,1-trifluoro-3-methanesulfonylpropan-2-one (CAS No. 1799297-94-1) and Its Recent Applications in Chemical Biology
1,1,1-trifluoro-3-methanesulfonylpropan-2-one (CAS No. 1799297-94-1) is a fluorinated ketone derivative that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This compound, characterized by a trifluoromethyl group and a methanesulfonyl substituent, exhibits remarkable stability and functionality, making it a valuable tool in synthetic chemistry and drug development. The presence of both electron-withdrawing and electron-donating groups in its molecular structure allows for diverse chemical transformations, which have been exploited in various research applications.
The trifluoromethyl group is a key feature of this compound, contributing to its lipophilicity and metabolic stability. These properties are highly desirable in pharmaceuticals, as they can enhance drug bioavailability and prolong half-life. Additionally, the methanesulfonyl moiety introduces polarity and reactivity, enabling further functionalization through nucleophilic substitution or condensation reactions. Such characteristics make 1,1,1-trifluoro-3-methanesulfonylpropan-2-one a versatile intermediate in the synthesis of more complex molecules.
In recent years, researchers have leveraged the reactivity of 1,1,1-trifluoro-3-methanesulfonylpropan-2-one to develop novel methodologies for constructing fluorinated heterocycles. Fluorinated compounds are increasingly prevalent in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as solubility and metabolic resistance. For instance, studies have demonstrated its utility in the preparation of fluorinated pyrimidines and pyrazoles, which are known scaffolds in antiviral and anticancer agents. The compound’s ability to undergo regioselective reactions under mild conditions has made it particularly useful in these applications.
Moreover, the application of 1,1,1-trifluoro-3-methanesulfonylpropan-2-one in polymer science has emerged as an area of interest. Its incorporation into monomers can lead to materials with enhanced thermal stability and chemical resistance. This is particularly relevant in industries requiring durable coatings or high-performance plastics. The fluorine atoms contribute to the material’s hydrophobicity and low surface energy, making it suitable for applications where water repellency is critical.
Recent advances in computational chemistry have also highlighted the potential of 1,1,1-trifluoro-3-methanesulfonylpropan-2-one as a building block for designing bioactive molecules. Molecular modeling studies suggest that derivatives of this compound can interact with biological targets through specific hydrogen bonding networks or hydrophobic interactions. This has opened up new avenues for drug discovery programs aimed at modulating enzyme activity or receptor binding. For example, researchers have explored its use in developing inhibitors for enzymes involved in inflammatory pathways.
The synthesis of 1,1,1-trifluoro-3-methanesulfonylpropan-2-one itself presents an interesting challenge due to the need for precise control over reaction conditions to avoid unwanted side products. Traditional synthetic routes often involve multi-step processes that require specialized equipment or hazardous reagents. However, recent innovations have led to more efficient methods that minimize waste and improve yield. These advancements are crucial for scaling up production while maintaining cost-effectiveness and environmental sustainability.
In conclusion, 1 , 1 , 1 - trifluoro - 3 - methanesulfonylpropan - 2 - one ( CAS No . 1799297 - 94 - 1 ) remains a cornerstone compound in synthetic chemistry with broad applications across multiple disciplines. Its unique structural features continue to inspire new research directions , from the development of novel therapeutics to the creation of advanced materials . As our understanding of fluorinated compounds grows , so too will the importance of this versatile intermediate in addressing global challenges in medicine and materials science.
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